3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, also known as MTODS, is a heterocyclic compound that has shown potential in various scientific research applications. It is a spirocyclic compound that contains a thiazole ring, an oxazolidine ring, and a diazaspiro ring. This compound was first synthesized in 2015 and has since gained attention due to its unique structure and potential biological activities.
Scientific Research Applications
Synthesis and Antihypertensive Activity
The compound 3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is part of a broader class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones synthesized for their potential antihypertensive effects. These compounds have been screened for their activity as antihypertensive agents, with specific substitutions at the 8 position showing significant activity in spontaneous hypertensive rats. Some derivatives were designed as mixed alpha- and beta-adrenergic receptor blockers, although their efficacy as beta-blockers was not confirmed. They were found to act as alpha-adrenergic blockers, with different compounds showing a preference for either alpha 1 or alpha 2 adrenoceptor antagonism. This research highlights the compound's role in exploring new antihypertensive agents and understanding the mechanisms of alpha-adrenergic antagonism (Caroon et al., 1981).
Anticancer and Antidiabetic Applications
Another area of research has involved the development of spirothiazolidine analogs, including compounds related to this compound, for potential anticancer and antidiabetic applications. These studies have led to the identification of compounds with significant activity against human breast carcinoma and liver carcinoma cell lines. Additionally, some derivatives have shown promising results as inhibitors of alpha-amylase and alpha-glucosidase, indicating their potential in diabetes management (Flefel et al., 2019).
Properties
IUPAC Name |
3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-14-9-12(17-11(14)16)2-5-15(6-3-12)8-10-13-4-7-18-10/h4,7H,2-3,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYBOUZQKBFJEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)CC3=NC=CS3)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.